![molecular formula C26H30Cl2N2 B1239967 Cinnarizine dihydrochloride CAS No. 7002-58-6](/img/structure/B1239967.png)
Cinnarizine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnarizine dihydrochloride is a useful research compound. Its molecular formula is C26H30Cl2N2 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Uses
Vertigo and Motion Sickness
Cinnarizine is predominantly prescribed for nausea and vomiting associated with motion sickness, vertigo, Ménière's disease, and Cogan's syndrome. It acts by modulating the signal transmission between the vestibular apparatus of the inner ear and the vomiting center in the hypothalamus. A clinical study involving 181 patients demonstrated that cinnarizine significantly reduced moderate vertigo occurrences by 65.8% and extreme vertigo by 89.8% .
Fixed Combination Therapies
Recent studies have explored the efficacy of fixed combinations of cinnarizine with other medications. For instance, a combination of cinnarizine (20 mg) and dimenhydrinate (40 mg) was found to be superior to betahistine (16 mg) in managing peripheral vestibular vertigo, showing improved mean vertigo scores after four weeks of treatment .
Efficacy in Various Conditions
Cinnarizine has been investigated for its effectiveness in treating a range of conditions beyond traditional uses:
- Migraine Prophylaxis : Clinical reports suggest that cinnarizine may play a role in preventing migraine attacks, although further research is required to optimize its delivery systems for better bioavailability .
- Cerebral Disorders : The compound has shown potential in treating cerebral apoplexy and post-traumatic cerebral symptoms by enhancing cerebral blood flow .
Comparative Studies
A comparative analysis of cinnarizine with other treatments has yielded insightful results:
Condition | Study Design | Sample Size | Cinnarizine Dosage | Comparator | Result |
---|---|---|---|---|---|
Atherosclerosis | Open-label | 82 | 25 mg TID for 4 weeks | NA | Significant improvement in dizziness (p < 0.001) |
Cardiovascular Diseases | Double-blind | 117 | 25 mg BID/TID | Vincamine | Cinnarizine superior against dizziness and tinnitus |
Vestibular Disorders | Randomized control | 182 | Cinnarizine 20 mg | Dimenhydrinate | Greater reduction in mean vertigo score (p < 0.0001) |
Safety and Tolerability
Cinnarizine is generally well-tolerated, with a low incidence of adverse effects reported in clinical trials. In one study comparing it to betahistine, only a small percentage of patients experienced non-serious adverse events . However, caution is advised when prescribing it to patients with Parkinson's disease, as it may exacerbate motor functions .
Propriétés
Numéro CAS |
7002-58-6 |
---|---|
Formule moléculaire |
C26H30Cl2N2 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;; |
Clé InChI |
LFZJFDJDYASRCA-JFXLULTRSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
SMILES isomérique |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Numéros CAS associés |
298-57-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.